3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid
Description
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid (CAS: 685117-25-3, MW: 303.27 g/mol) is a pyrazine-carboxylic acid derivative featuring a 3,4-dimethoxyphenylcarbamoyl substituent. Structurally, it combines a pyrazine core with a carboxylic acid group at position 2 and a carbamoyl-linked 3,4-dimethoxyphenyl moiety at position 2. This compound is utilized in synthetic chemistry and pharmacological research, particularly as a precursor for heterocyclic systems and bioactive molecules . It is stored under sealed, dry conditions at 2–8°C, with noted safety precautions for handling (GHS hazard codes: P261, P305+P351+P338) .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-9-4-3-8(7-10(9)22-2)17-13(18)11-12(14(19)20)16-6-5-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZODGUNISMZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of 3,4-dimethoxyaniline with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to further purification steps, including recrystallization, to obtain the final product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects by inhibiting enzymes that facilitate cell proliferation. Its mechanism likely involves the disruption of key signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.
Antimicrobial Activity
The compound demonstrates antimicrobial properties by interfering with bacterial cell wall synthesis. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
| Activity | Mechanism | Target Pathway |
|---|---|---|
| Anticancer | Inhibition of cell proliferation enzymes | Apoptosis induction |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Bacterial growth inhibition |
Case Studies
-
Anticancer Efficacy
- A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with a calculated IC50 value of approximately 12 µM.
-
Antimicrobial Testing
- In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt bacterial cell wall synthesis, exhibiting antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular dipole interactions and rigidity. For instance, the dichlorophenyl analog (10) exhibits the highest m.p. (290–292°C), while the trifluoromethyl derivative (18) has the lowest (153–155°C) .
- Synthetic Yields : Halogenated analogs (e.g., 8, 9) show higher yields (85–98%) compared to nitro- or CF₃-substituted derivatives (58–90%), likely due to steric and electronic effects influencing carbamoylation efficiency .
- Spectral Signatures: IR: All compounds exhibit strong C=O stretches for COOH (1702–1724 cm⁻¹) and CONH (1654–1693 cm⁻¹). Nitro groups in compound 16 show distinct asymmetric/symmetric NO₂ stretches at 1543/1339 cm⁻¹ . NMR: Aromatic proton shifts vary with substituent electronegativity. For example, the 4-fluorophenyl analog (18a) displays downfield-shifted Ar-H (δ 7.83–7.78 ppm) due to fluorine’s inductive effect .
Electronic and Functional Group Impact
- Electron-Donating Groups (e.g., 3,4-Dimethoxy) : The target compound’s methoxy groups enhance solubility in polar solvents and may influence hydrogen-bonding interactions in biological systems, though experimental data on its bioactivity remain sparse .
- For example, chlorinated analogs (9, 10) were studied for antimycobacterial activity .
Elemental Analysis Consistency
Discrepancies between calculated and observed elemental compositions (e.g., compound 8: found 2.05% H vs. calc. 2.53%) suggest minor impurities or hydration effects, common in polar carboxylic acid derivatives .
Biological Activity
3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid (CAS No. 685117-25-3) is an organic compound characterized by a pyrazine ring with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethoxyphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H13N3O5
- Molecular Weight : 303.27 g/mol
- IUPAC Name : 3-[(3,4-dimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
Synthesis
The synthesis typically involves the reaction of 3,4-dimethoxyaniline with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine, conducted in dichloromethane at low temperatures to minimize side reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Anticancer Activity
The compound's potential as an anticancer agent is under investigation, particularly for its ability to inhibit enzyme activities involved in cell proliferation. Studies on similar pyrazole derivatives have reported significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231 .
Case Study: Synergistic Effects with Doxorubicin
A study highlighted that certain pyrazole derivatives exhibited a synergistic effect when combined with doxorubicin, enhancing the cytotoxicity against breast cancer cells. This suggests that modifications in the chemical structure can lead to improved therapeutic outcomes .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymes : The compound may inhibit enzymes crucial for cell growth and division.
- Disruption of Bacterial Functions : It can interfere with bacterial metabolic pathways, leading to cell death.
Research Applications
This compound is being explored for various applications in medicinal chemistry, including:
- Antimicrobial Agents : Development of new drugs targeting resistant strains.
- Anticancer Therapies : Investigating its role in combination therapies to enhance efficacy while minimizing side effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
